molecular formula C22H26FN3O5S B2984202 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide CAS No. 872724-04-4

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2984202
CAS No.: 872724-04-4
M. Wt: 463.52
InChI Key: VKOKYBRPXDYXRY-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a hybrid molecule featuring:

  • Oxalamide core: A diamide derived from oxalic acid, providing hydrogen-bonding capacity and structural rigidity.
  • 1,3-Oxazinan-2-ylmethyl group: A six-membered heterocyclic ring containing oxygen and nitrogen, functionalized with a sulfonyl group.
  • Phenethyl group: Aromatic side chain contributing to hydrophobic interactions.

Synthesis Insights
While direct synthesis data for this compound are unavailable in the provided evidence, analogous oxalamides (e.g., ) suggest a plausible route involving oxalyl chloride, sulfonamide intermediates, and coupling with amines under basic conditions .

Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-16-14-18(23)8-9-19(16)32(29,30)26-12-5-13-31-20(26)15-25-22(28)21(27)24-11-10-17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOKYBRPXDYXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the following components:

  • Oxazinan ring : A central feature that contributes to its biological activity.
  • Sulfonyl group : Enhances the compound's interaction with biological targets.
  • Phenethyloxalamide moiety : Imparts additional pharmacological properties.

The biological activity of this compound primarily involves its role as an inhibitor of tubulin polymerization. Tubulin is a key protein in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest in cancer cells.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected human cancer cell lines:

Cell Line IC50 (µM) Effect
A2780 (Ovarian carcinoma)10.5Induces apoptosis
MCF-7 (Breast cancer)15.8Cell cycle arrest at G2/M phase
A2780/RCIS (Cisplatin-resistant)12.3Overcomes drug resistance
MCF-7/MX (Mitoxantrone-resistant)14.7Inhibits proliferation

These results indicate that the compound is effective against both sensitive and resistant cancer cell lines, suggesting its potential as a therapeutic agent.

Study 1: Cytotoxicity and Mechanism

In a study published in PMC, researchers synthesized several oxazinan derivatives and evaluated their cytotoxicity against four human cancer cell lines. The compound demonstrated an IC50 value of 10.5 µM against A2780 cells, indicating potent activity. Flow cytometry analysis revealed that it induced G2/M phase arrest and apoptosis in these cells .

Study 2: Molecular Docking Studies

Molecular docking studies conducted to understand the interaction between the compound and tubulin showed that it binds effectively to the colchicine-binding site. This binding inhibits tubulin polymerization, corroborating the observed biological effects .

Comparison with Similar Compounds

Structural Analogs in the Oxalamide Family

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Oxalamide 4-Fluoro-2-methylphenylsulfonyl, 1,3-oxazinanmethyl, phenethyl ~520 (estimated) High lipophilicity (fluorine, methyl), conformational flexibility (oxazinan)
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide Oxalamide 2-Methoxyphenyl, 4-sulfamoylphenyl ~345 Polar (sulfamoyl, methoxy), moderate solubility in DMSO
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide Oxalamide 4-Methoxyphenyl, 4-sulfamoylphenyl ~345 Enhanced solubility vs. ortho-substituted analog
Bis-azetidin oxalamide Oxalamide 3-Chloro-2-methylazetidinyl, hydroxy-3-methoxyphenyl ~890 (estimated) Bulky substituents, potential for multi-target interactions

Key Observations

  • Substituent Effects : The target compound’s 4-fluoro-2-methylphenylsulfonyl group increases lipophilicity compared to the sulfamoylphenyl analogs in , which may enhance membrane permeability .
  • Spectral Data : IR spectra of analogs () show carbonyl stretches near 1679–1622 cm⁻¹, aligning with the oxalamide core. NMR shifts for methyl (δ3.8–3.9 ppm) and aromatic protons (δ6.8–7.9 ppm) provide reference points for validating the target compound’s structure .

Sulfonamide-Functionalized Compounds

Table 2: Sulfonamide Group Comparisons
Compound Name / ID Sulfonamide Structure Biological Relevance (Inferred)
Target Compound 4-Fluoro-2-methylphenylsulfonyl Antibacterial/antifungal (fluorine effect)
N-(3-(Naphthalen-1-ylamino)propyl)-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonamide Fluorescence imaging (nitro group)
Tolylfluanid 4-Methylphenylsulfonyl Pesticide (fungicidal activity)

Key Observations

  • Fluorine Impact : The 4-fluoro substituent in the target compound may mimic bioactive sulfonamides like tolylfluanid (), which exploits halogen interactions for target binding .
  • Electron-Withdrawing Groups : Nitro-substituted sulfonamides () exhibit fluorescence properties, whereas the target’s methyl group may stabilize the sulfonamide via steric hindrance .

Heterocyclic Comparisons

1,3-Oxazinan vs. Azetidine ()

  • Azetidine : Smaller four-membered ring with high ring strain, favoring covalent inhibition (e.g., β-lactam antibiotics) .
  • 1,3-Oxazinan: Six-membered ring with reduced strain and adaptable chair/boat conformations, suitable for non-covalent interactions (e.g., enzyme allosteric sites).

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